1-(1,3-benzoxazol-2-yl)piperidin-3-amine
Overview
Description
1-(1,3-benzoxazol-2-yl)piperidin-3-amine is a heterocyclic compound that features a benzoxazole ring fused to a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The benzoxazole moiety is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling .
Result of Action
The inhibition of GRK-2 and -5 by 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine leads to changes in cellular signaling pathways . These changes can have various effects on the molecular and cellular level, potentially influencing the treatment of cardiovascular disease .
Biochemical Analysis
Biochemical Properties
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5, which are crucial in regulating receptor signaling pathways . The compound’s interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling events.
Cellular Effects
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GRK-2 and GRK-5 can lead to altered receptor trafficking and desensitization, impacting cellular responses to external stimuli . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of GRK-2 and GRK-5, the compound inhibits their kinase activity, preventing the phosphorylation of target receptors . This inhibition can lead to reduced receptor internalization and altered signaling dynamics. Furthermore, the compound may affect gene expression by interacting with transcriptional regulators and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to sustained inhibition of GRK-2 and GRK-5, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of GRK-2 and GRK-5, leading to specific cellular responses . At higher doses, the compound may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity.
Metabolic Pathways
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzoxazol-2-yl)piperidin-3-amine typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. This intermediate is then reacted with a piperidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-benzoxazol-2-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzoxazole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole or piperidine derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Comparison with Similar Compounds
- **1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride
- **1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride
- **1-(2-Methylbenzyl)-3-piperidinyl]methanamine hydrochloride .
Uniqueness: 1-(1,3-benzoxazol-2-yl)piperidin-3-amine is unique due to its specific combination of the benzoxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, as well as for the synthesis of novel materials .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPNBRVTRUJMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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